molecular formula C19H23N3O6S B2623062 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide CAS No. 1091476-74-2

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide

Cat. No. B2623062
CAS RN: 1091476-74-2
M. Wt: 421.47
InChI Key: CWCSJYMVNUDREO-UHFFFAOYSA-N
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Description

“4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide” is a versatile chemical compound with intriguing properties. It finds diverse applications in scientific research, from drug development to molecular studies. The compound has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is WEQRLEDPPGQGOP-UHFFFAOYSA-N .

Scientific Research Applications

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug development. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug development, this compound has been investigated as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to bind to and modulate the activity of certain ion channels and receptors in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurons, this compound has been shown to modulate neurotransmitter release and protect against oxidative stress. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and receptors in cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide, including further investigation of its mechanism of action, its potential applications in drug development, and its use in combination with other compounds for enhanced therapeutic effects. Additionally, more research is needed to fully understand the potential toxic effects of this compound and to develop safe and effective dosing protocols for its use in scientific research.

Synthesis Methods

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-acetamidobenzoyl chloride with 2-(3,4-dimethoxyphenylsulfonamido)ethylamine. This reaction results in the formation of this compound, which can then be purified and used in scientific research.

properties

IUPAC Name

4-acetamido-N-[2-[(3,4-dimethoxyphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-13(23)22-15-6-4-14(5-7-15)19(24)20-10-11-21-29(25,26)16-8-9-17(27-2)18(12-16)28-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCSJYMVNUDREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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